TAAR1 Agonism Stereoselectivity
The (R)-enantiomer of p-hydroxyamphetamine exhibits species-dependent stereoselectivity at human and rhesus TAAR1. In a direct head-to-head comparison using the same assay platform, (R)-p-hydroxyamphetamine displayed a 4.2-fold lower potency at human TAAR1 compared to the (S)-enantiomer, while at rhesus TAAR1 the (R)-enantiomer was 4.2-fold more potent [1]. This contrasts sharply with (R)-amphetamine, which showed only a 2.2-fold difference in human potency compared to its S-enantiomer and was less potent in rhesus [1].
| Evidence Dimension | TAAR1 functional activation (EC50, μM) |
|---|---|
| Target Compound Data | Human: 3.16 ± 1.2 μM; Rhesus: 0.424 ± 0.2 μM |
| Comparator Or Baseline | (S)-p-hydroxyamphetamine: Human 2.96 ± 0.1 μM, Rhesus 0.101 ± 0.02 μM; (R)-amphetamine: Human 1.3 ± 0.03 μM, Rhesus 1.86 ± 0.03 μM |
| Quantified Difference | 4.2-fold lower human potency but 4.2-fold higher rhesus potency relative to S-enantiomer; 2.4-fold lower human potency relative to (R)-amphetamine |
| Conditions | hTAAR1/Gα16 CHO-K1 cells; rhesus TAAR1 expressed in RD-HGA16 cells; cAMP accumulation measured via fluorescence plate reader |
Why This Matters
For researchers using rhesus monkey models, (R)-p-hydroxyamphetamine provides significantly higher TAAR1 activation potency than the (S)-enantiomer or (R)-amphetamine, enabling more efficient target engagement studies in non-human primate systems.
- [1] Reese EA, Norimatsu Y, Grandy MS, et al. Table 1: EC50 Values for Amphetamine Stereoisomers at Human and Rhesus TAAR1. In: Exploring the determinants of trace amine-associated receptor 1's functional selectivity for the stereoisomers of amphetamine and methamphetamine. BMC Pharmacol Toxicol. 2012;13(Suppl 1):A33. View Source
